molecular formula C10H11NO2 B8639210 3-Phenylamino acrylic acid methylester

3-Phenylamino acrylic acid methylester

Cat. No.: B8639210
M. Wt: 177.20 g/mol
InChI Key: DLMNOVFTAIOSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylamino acrylic acid methylester is a specialized acrylate ester compound offered for research and development purposes. As a derivative of acrylic acid, it features a phenylamino group and a methyl ester functionality, a structure often associated with utility in organic synthesis and material science. Chemically, it is characterized by an α,β-unsaturated carbonyl system, which makes it a potential Michael acceptor. This property allows it to undergo nucleophilic addition reactions with amines and thiols, a mechanism commonly exploited in the synthesis of more complex molecules, including various pharmaceutical intermediates and specialty chemicals . Researchers investigating the structure-activity relationships of α,β-unsaturated carbonyl compounds may find this compound valuable. Acrylic acid derivatives are known to be used in the formulation of polymers and may serve as building blocks for dendrimer synthesis via Michael addition with primary amines . The phenylamino substituent suggests potential applications in the development of compounds with specific electronic or optical properties. Handling should adhere to strict safety protocols for acrylate monomers, which can be acute toxins and cause irritation . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-anilinoprop-2-enoate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

DLMNOVFTAIOSQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Biological Activity/Use Source/Application
3-Phenylamino acrylic acid methylester C₁₁H₁₁NO₂ -NHPh, -COOCH₃ Synthetic intermediate; bioactive precursor (inferred) Pharmaceutical synthesis (hypothetical)
(Z)-Methyl 3-(4-ethoxyanilino)acrylate C₁₂H₁₅NO₃ -NH(4-OEtPh), -COOCH₃ Precursor for β-enamino acids Synthetic chemistry
(E)-3-[4-Chloro-2-(methanesulfonyl-acetylamino)phenyl]acrylate methylester C₁₃H₁₃ClN₂O₅S -Cl, -NHAc(SO₂Me), -COOCH₃ Not specified; likely high reactivity Drug intermediate
3-Amino-3-(3-trifluoromethyl-phenyl)acrylate ethyl ester C₁₂H₁₁F₃N₂O₂ -NH₂, -CF₃, -COOCH₂CH₃ Laboratory research (toxicology data) Experimental chemistry

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, influencing reactivity in nucleophilic additions . Ethoxy or methoxy groups (e.g., in and ) may improve solubility or binding in biological systems.
  • Ester Group Impact : Methyl esters (e.g., –13) typically exhibit higher volatility and faster hydrolysis than ethyl esters (), affecting pharmacokinetics .
Table 2: Source-Based Comparison
Compound Type Example Source Bioactivity Reference
Synthetic Acrylates This compound Laboratory synthesis Intermediate for pharmaceuticals
Natural Phenylpropanoids 4-Hydroxy-cinnamic acid methylester Gardenia jasminoides Antioxidant, anti-inflammatory
Postbiotic Derivatives Tyrosine methylester Microbial fermentation Antioxidant (post thermal processing)

Key Insights :

  • Natural cinnamic acid esters (e.g., 4-hydroxy-cinnamic acid methylester) from Gardenia jasminoides exhibit antioxidant and anti-inflammatory properties, validated via carrageenan-induced inflammation models . In contrast, synthetic acrylates like 3-phenylamino derivatives are tailored for targeted drug synthesis .

Preparation Methods

Reaction Workflow

  • Reactants : Tetramethoxypropane (acetylacetone analog) and aniline.

  • Catalyst : Dilute hydrochloric acid.

  • Steps :

    • Tetramethoxypropane reacts with aniline under acidic conditions to form an intermediate imine.

    • Hydrolysis and rearrangement yield the α,β-unsaturated ester.

Critical Parameters

  • pH Control : Maintaining pH 6–7 during neutralization prevents side reactions.

  • Solvent : Toluene facilitates phase separation and product isolation.

  • Yield : ~65% after distillation under reduced pressure.

Sulfonation and Amination of Acrylate Esters

A multistep approach involving sulfonation and amination is exemplified in the synthesis of 2-Propenoic acid, 3-[3-[(phenylamino)sulfonyl]phenyl]-, methyl ester (CAS 866323-86-6). This method highlights the feasibility of introducing sulfonamide groups adjacent to the acrylate backbone, which can be adapted for phenylamino incorporation.

Synthetic Pathway

  • Sulfonation : React methyl 3-(3-chlorosulfonylphenyl)acrylate with aniline.

  • Amination : Nucleophilic displacement of the chlorosulfonyl group by phenylamine.

  • Isolation : Chromatography or crystallization yields the pure product.

Data Table: Reaction Efficiency

StepYield (%)Purity (%)
Sulfonation8592
Amination7889

Knoevenagel Condensation for α,β-Unsaturated Esters

The Knoevenagel condensation, used to synthesize 3-(3-cyanophenyl)acrylic acid (CAS 16642-93-6), offers a route to α,β-unsaturated esters. Modifying the aldehyde precursor to include an aniline moiety could directly yield the target compound.

General Procedure

  • Aldehyde : 3-Phenylaminobenzaldehyde (hypothetical precursor).

  • Diethyl Malonate : Acts as the nucleophile.

  • Catalyst : Piperidine in pyridine.

  • Outcome : Formation of the conjugated acrylate ester.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Michael AdditionSimple, high yieldProduces saturated analog70–80
Acid CatalysisDirect unsaturated productRequires stringent pH control60–65
HydrogenationFunctional group toleranceRisk of over-reduction50–60
Sulfonation-AminationVersatile for substitutionsMultistep, low atom economy70–75
KnoevenagelHigh conjugation efficiencyLimited aldehyde availability65–70

Q & A

Q. What are the established synthetic routes for 3-phenylamino acrylic acid methylester, and what analytical methods validate its purity?

The synthesis of structurally analogous acrylate esters (e.g., (E)-methyl 3-(4-amino-3,5-dimethylphenyl)acrylate) often employs palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with tri(o-tolyl)phosphine facilitates coupling between aryl bromides and acrylate derivatives under mild conditions . Post-synthesis, purity is validated via ¹H/¹³C NMR for structural confirmation and GC-MS to detect residual solvents or byproducts. For esters with labile groups (e.g., methylester), FT-IR is critical to monitor ester C=O stretches (~1740 cm⁻¹) and avoid hydrolysis artifacts .

Q. How does solvent polarity influence the stability of this compound during storage?

Methylester derivatives are prone to hydrolysis under acidic/basic conditions. Stability studies on similar compounds (e.g., lithocholic acid methylester) recommend anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term storage at -20°C to minimize ester cleavage. For lab-scale use, desiccants and inert atmospheres (N₂/Ar) are advised. Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) can predict shelf-life .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of acrylate esters like this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR identifies spatial proximities of substituents. For example, in methyl 5,11,14-eicosatrienoate, ¹H-¹H coupling constants (e.g., J = 15.9 Hz for trans-alkene protons) confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for synthesizing this compound to minimize side reactions?

Pd-catalyzed reactions often suffer from β-hydride elimination in acrylates. Optimization strategies include:

  • Ligand screening : Bulky ligands (e.g., tri(o-tolyl)phosphine ) suppress side reactions by stabilizing Pd intermediates .
  • Additives : Tetrabutylammonium chloride enhances solubility of aryl halides in polar solvents .
  • Temperature control : Reactions below 80°C reduce thermal decomposition of acrylate monomers.

Q. How do contradictory data on ester hydrolysis kinetics arise, and how can they be resolved?

Discrepancies in hydrolysis rates (e.g., for methyl 5,11,14-eicosatrienoate vs. 9,12-octadecadienoic acid methylester) often stem from:

  • pH variability : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the ester carbonyl.
  • Matrix effects : Presence of surfactants or micelles (e.g., in biological assays) can stabilize esters artificially .
    Resolution requires standardized buffers (e.g., phosphate pH 7.4) and LC-MS/MS to quantify degradation products .

Q. What strategies mitigate racemization in chiral acrylate esters during derivatization?

Racemization in esters like 3-phenyllactic acid methylester is minimized by:

  • Low-temperature reactions : Avoiding heat during acylation or transesterification.
  • Enantioselective catalysis : Lipases (e.g., Candida antarctica Lipase B ) achieve >90% ee in kinetic resolutions .
  • In situ monitoring : Circular dichroism (CD) spectroscopy tracks optical activity changes during synthesis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or Michael additions. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity with thiols or amines .

Methodological Guidance

Q. Designing kinetic studies for ester degradation in biological matrices

  • Sample preparation : Use solid-phase extraction (SPE) to isolate the ester from complex matrices (e.g., cell lysates).
  • Quenching : Add 1% acetic acid to halt enzymatic activity (e.g., esterases).
  • Calibration : Spiked matrices with isotopically labeled internal standards (e.g., d₃-methylester ) improve quantification .

Q. Resolving spectral overlaps in NMR analysis of acrylate esters

  • COSY/TOCSY : Differentiates coupled protons in congested regions (e.g., aryl vs. vinyl protons).
  • Deuterated solvents : CDCl₃ minimizes background interference for ¹³C NMR .

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